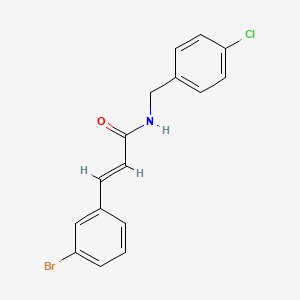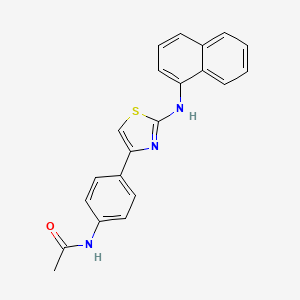![molecular formula C14H16ClF3N4O B2363094 3-chloro-2-{[1-(3-méthylbutyl)-1H-1,2,3-triazol-4-yl]méthoxy}-5-(trifluorométhyl)pyridine CAS No. 2085690-16-8](/img/structure/B2363094.png)
3-chloro-2-{[1-(3-méthylbutyl)-1H-1,2,3-triazol-4-yl]méthoxy}-5-(trifluorométhyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a trifluoromethyl group, a triazole moiety, and a chloro-substituted pyridine ring
Applications De Recherche Scientifique
Chemistry: : Utilized in the development of novel catalysts and ligands due to its unique electronic properties.
Biology: : Explored for antimicrobial activities, leveraging the triazole and pyridine functionalities known for such properties.
Medicine: : Investigated for potential pharmaceutical applications, including as antifungal or anticancer agents.
Industry: : Used in material science for creating advanced polymers and as intermediates in the synthesis of agrichemicals.
Mécanisme D'action
Target of Action
It’s known that similar compounds have been found to interact with various receptors . The role of these targets can vary widely, from mediating cellular signaling to catalyzing biochemical reactions.
Mode of Action
Similar compounds have been found to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure, which may alter its interaction with its targets.
Biochemical Pathways
Similar compounds have been found to participate in various biochemical reactions, such as the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of a carbon-carbon bond, which can have downstream effects on various biochemical pathways.
Result of Action
Similar compounds have been found to have various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . These effects are likely the result of the compound’s interaction with its targets and its impact on biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic reactions. Key steps typically include:
Formation of the Triazole Ring: : Using click chemistry, an azide reacts with an alkyne under copper(I)-catalyzed conditions to form the triazole ring.
Attachment to Pyridine: : The triazole derivative is then linked to the pyridine ring via a nucleophilic substitution reaction, where the methoxy group serves as a leaving group.
Industrial Production Methods
Large-scale synthesis involves similar steps but may include optimized catalysts and reaction conditions to enhance yield and purity. For instance, continuous-flow reactors can be employed to maintain precise control over reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: : The chloro and methoxy groups on the pyridine ring can undergo various nucleophilic substitutions.
Oxidation and Reduction: : Specific functional groups in the compound can be selectively oxidized or reduced depending on the required derivatives.
Common Reagents and Conditions
Substitution typically requires strong nucleophiles like amines or thiols.
Oxidation may employ reagents like potassium permanganate or hydrogen peroxide, while reduction might use hydrides like lithium aluminum hydride.
Major Products
Products vary depending on the reacting nucleophiles but often include modified triazole-pyridine derivatives with different functional groups, expanding their chemical utility.
Comparaison Avec Des Composés Similaires
Similar compounds include:
3-chloro-2-{[1-(butyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine: : Similar structure but with a different alkyl chain, affecting its physical properties.
5-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-3-(trifluoromethyl)pyridine: : A positional isomer with different substitution patterns, impacting its chemical reactivity and application profile.
In essence, 3-chloro-2-{[1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]methoxy}-5-(trifluoromethyl)pyridine stands out due to its unique blend of functional groups, offering a versatile platform for a range of scientific explorations and industrial applications.
Propriétés
IUPAC Name |
3-chloro-2-[[1-(3-methylbutyl)triazol-4-yl]methoxy]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClF3N4O/c1-9(2)3-4-22-7-11(20-21-22)8-23-13-12(15)5-10(6-19-13)14(16,17)18/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWDXKMWXYKKIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(N=N1)COC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClF3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
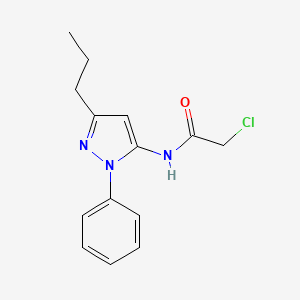
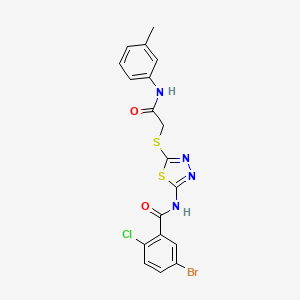
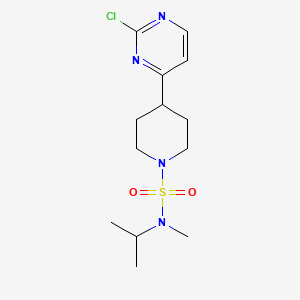
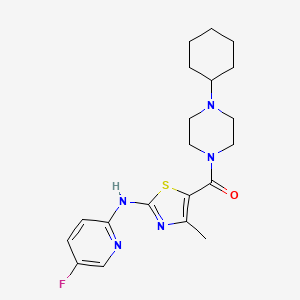


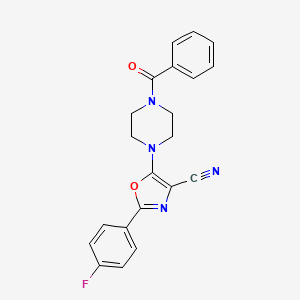
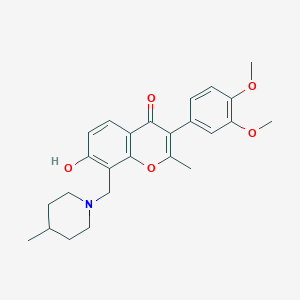
![N-cyclohexyl-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2363027.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)propanamide](/img/structure/B2363031.png)
